molecular formula C24H21N5O4 B12345344 3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B12345344
M. Wt: 443.5 g/mol
InChI Key: MHKFTNLKCMZOKZ-UHFFFAOYSA-N
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Description

3-[(Furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with appropriate alkylating agents under controlled conditions.

    Synthesis of the imidazo[1,2-a]pyridine derivative: This involves the cyclization of suitable precursors in the presence of catalysts.

    Coupling reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the imidazo[1,2-a]pyridine derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazo[1,2-a]pyridine moiety may produce dihydro derivatives.

Scientific Research Applications

3-[(Furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylsulfinyl)furan
  • 2-Methyl-3-(methylthio)furan
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

3-[(Furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2,6-dioxo-1,3-diazinane-5-carboxamide

InChI

InChI=1S/C24H21N5O4/c1-15-5-3-9-28-14-20(27-21(15)28)16-6-2-7-17(11-16)26-22(30)19-12-25-24(32)29(23(19)31)13-18-8-4-10-33-18/h2-11,14,19H,12-13H2,1H3,(H,25,32)(H,26,30)

InChI Key

MHKFTNLKCMZOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4CNC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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